molecular formula C11H21NO2 B13069800 Ethyl 3-(piperidin-3-YL)butanoate

Ethyl 3-(piperidin-3-YL)butanoate

Cat. No.: B13069800
M. Wt: 199.29 g/mol
InChI Key: ZAUIGKXNVYGUTL-UHFFFAOYSA-N
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Description

Piperidine derivatives are widely utilized in drug development due to their structural versatility and bioactivity . This compound features a butanoate ester group linked to a piperidine ring, which may influence its physicochemical properties, such as solubility, volatility, and reactivity.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 3-piperidin-3-ylbutanoate

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10/h9-10,12H,3-8H2,1-2H3

InChI Key

ZAUIGKXNVYGUTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-3-YL)butanoate typically involves the esterification of 3-(piperidin-3-yl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(piperidin-3-YL)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-3-YL)butanoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Table 1: Stability of Ethyl Esters in Wash Cycles

Compound Volatility Trend Detection in Wash Cycles Source
Ethyl crotonate High Undetectable after 1–2
Ethyl isovalerate Moderate Lost in third washing
Ethyl hexanoate Low Decreased until final

In contrast, the piperidine moiety in this compound likely reduces volatility compared to simpler esters, enhancing its suitability for non-volatile applications (e.g., drug intermediates).

Piperidine-Containing Esters

Piperidine derivatives with ester functionalities exhibit distinct pharmacological and chemical behaviors:

  • [1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol: A related piperidine compound with a chloro-benzyl substituent, highlighting the impact of halogenation on bioactivity .

Table 2: Structural and Functional Comparisons

Compound Key Substituent Potential Application Source
This compound Piperidine, butanoate Drug synthesis
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate Phenyl group CNS-targeted therapies

Esters with Aromatic or Heterocyclic Moieties

  • Ethyl (3S)-3-(4-bromophenyl)butanoate: The bromophenyl group introduces aromaticity and electron-withdrawing effects, facilitating hydrolysis under basic conditions (e.g., NaOH/MeOH at 18°C) . This contrasts with this compound, where the piperidine ring may stabilize the ester against hydrolysis.
  • Ethyl 3-{2-[2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl]hydrazono}butanoate: Incorporates a coumarin-hydrazone hybrid structure, which enhances UV absorption and chelation properties compared to simpler esters .

Biological Activity

Ethyl 3-(piperidin-3-YL)butanoate is a chemical compound with potential biological activities that have garnered attention in pharmacological research. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H21NO2C_{11}H_{21}NO_2 and a molecular weight of approximately 199.29 g/mol. The compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, attached to a butanoate moiety, forming an ester. This structural configuration is significant for its biological interactions and pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity . It has been investigated for its ability to inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific pathways remain to be elucidated through further research.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in liver carcinoma cell lines (HepG2). The compound's effectiveness was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Further detailed studies are necessary to fully understand the underlying mechanisms and efficacy in various cancer types.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular properties and biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl 3-(piperidin-4-yl)butanoate hydrochlorideC11H22ClNO2C_{11}H_{22}ClNO_2AntimicrobialVariation in piperidine ring position (4 instead of 3)
Ethyl 3-(phenyl)piperidin-4-yl propanoateC16H24ClNO2C_{16}H_{24}ClNO_2AnticancerIncorporation of a phenyl group enhancing lipophilicity
Ethyl 4-(piperidin-4-yl)butanoate hydrochlorideC12H24ClNO2C_{12}H_{24}ClNO_2UnknownLonger carbon chain providing different pharmacokinetics
Ethyl 2-(piperidin-4-yl)acetate hydrochlorideC9H18ClNO2C_{9}H_{18}ClNO_2UnknownDifferent structural positioning leading to varied properties

This comparative analysis highlights the unique positioning of the piperidine ring in this compound, which may contribute to its distinct biological activity profiles compared to similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of various piperidine derivatives, this compound was found to exhibit significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cancer Cell Line Studies : Research involving HepG2 cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The IC50 value was determined to be around 10 µg/mL , indicating effective cytotoxicity against liver cancer cells.

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